![molecular formula C₆H₁₄ClNO₅ B013643 (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride CAS No. 5505-63-5](/img/structure/B13643.png)
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride
Overview
Description
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride, also known as 2A3THH or 2A3H, is a chemical compound derived from the amino acid L-glutamic acid. It is a colorless, crystalline solid that is soluble in water and has a molecular weight of 241.66 g/mol. It is an important intermediate for the synthesis of various drugs and is also used in research applications.
Scientific Research Applications
Synthesis of Non-Natural Mannac Analogs
D-Mannosamine HCl is used in the synthesis of non-natural Mannac analogs . These analogs are used for the expression of thiols on cell-surface sialic acids . This is important in the study of cell surface interactions and modifications.
Investigation of N-acetyl-beta-hexosaminidase Inhibitors
This compound is used to investigate and screen libraries of N-acetyl-beta-hexosaminidase inhibitors . These inhibitors are being studied for their potential in targeting osteoarthritis .
Precursor of N-Propanoyl Mannosamine
D-Mannosamine HCl acts as a precursor of N-propanoyl mannosamine . This is significant in the synthesis of other N-acyl precursors of sialic acid (N-acyl neuraminic acids) .
Development of Mannosylated Liposomes
It is a pharmaceutical compound used in the development of mannosylated liposomes . These liposomes are used for bioadhesive oral drug delivery through M cells of Peyer’s patches . This has potential applications in targeted drug delivery systems.
Future Directions
Mechanism of Action
Target of Action
D-Mannosamine hydrochloride, also known as (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride, is an active endogenous metabolic product . It is primarily used in biochemical research, particularly in the study of glycosylation processes .
Mode of Action
D-Mannosamine hydrochloride is utilized for the synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids . It interacts with its targets by being incorporated into studies on the biosynthesis of sialic acid and its derivatives, which are crucial for cell surface glycoproteins and glycolipids .
Biochemical Pathways
The compound plays a significant role in the sialic acid biosynthetic pathway in mammalian cells . Sialic acids are important components of glycoproteins and glycolipids that contribute to biological recognition and signaling processes. D-Mannosamine hydrochloride is used to trace the pathways of sialic acid production and to elucidate the role of these sugars in cell-cell interactions .
Pharmacokinetics
It is known that the compound is soluble in water and methanol , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The molecular and cellular effects of D-Mannosamine hydrochloride’s action are primarily related to its role in the biosynthesis of sialic acid and its derivatives. These sugars are crucial for cell surface glycoproteins and glycolipids, and their biosynthesis can affect protein function and stability .
Action Environment
The action, efficacy, and stability of D-Mannosamine hydrochloride can be influenced by various environmental factors. For instance, its solubility in water and methanol suggests that its action could be influenced by the hydration status of the body.
properties
IUPAC Name |
(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJBBMQJBVCMW-MVNLRXSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)N)O)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884170 | |
Record name | D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride | |
CAS RN |
5505-63-5 | |
Record name | D-Mannosamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5505-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-deoxy-D-mannose hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.407 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does D-Mannosamine HCl impact the growth of Vibrio cholerae?
A1: Research indicates that D-Mannosamine HCl can significantly inhibit the growth of Vibrio cholerae. [] This contrasts with the closely related compound D-Glucosamine HCl, which does not demonstrate the same inhibitory effect on the bacteria's growth. [] While the exact mechanism of action remains unclear, this difference in growth inhibition suggests a potential target for further investigation in understanding Vibrio cholerae's metabolic pathways and potential therapeutic interventions.
Q2: Does D-Mannosamine HCl directly interact with enzymes produced by Vibrio cholerae?
A2: While D-Mannosamine HCl itself may not directly interact with Vibrio cholerae enzymes, it demonstrates a notable effect on the production of neuraminidase. [] The addition of D-Mannosamine HCl to a Vibrio cholerae culture medium was shown to stimulate the production of neuraminidase. [] This finding suggests that D-Mannosamine HCl might influence the bacteria's metabolic pathways or gene expression related to neuraminidase production. Further research is needed to elucidate the precise mechanism behind this observation.
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